Elloramycin -

Elloramycin

Catalog Number: EVT-1577447
CAS Number:
Molecular Formula: C32H36O15
Molecular Weight: 660.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Elloramycin A is a member of the class of tetracenomycins that is 8-demethyltetracenomycin C in which the hydroxyl hydrogens at position 8 and 10 a are replaced by a 2,3,4-tri-O-methyl-alpha-L-rhamnosyl and methyl groups respectively. It has a role as a bacterial metabolite and an antimicrobial agent. It is an alpha-L-rhamnoside, a carboxylic ester, an enol ether, an enone, a monosaccharide derivative, a member of phenols, a tetracenomycin, a methyl ester and a tertiary alpha-hydroxy ketone. It derives from a tetracenomycin C.
Synthesis Analysis

The biosynthesis of elloramycin involves complex enzymatic processes that include the formation and attachment of a decaketide to an acyl-carrier protein. This process is initiated by specific genes located outside the aglycon cluster, which encode glycosyltransferases necessary for the glycosylation of the compound .

Methods and Technical Details

The synthesis of elloramycin has been studied through various methods including:

  • Fermentation: The primary method for producing elloramycin involves cultivating Streptomyces olivaceus under controlled conditions to maximize yield.
  • Chemical Modifications: Techniques such as methanolysis and acid hydrolysis have been employed to modify elloramycin and produce derivatives like elloramycinone .
Molecular Structure Analysis

Elloramycin has a complex molecular structure that contributes to its biological activity. The molecular formula is C32H36O15C_{32}H_{36}O_{15}, and its structure includes multiple hydroxyl groups and a distinctive chromophore that affects its interaction with biological targets.

Structure Data

  • Molecular Weight: 596.67 g/mol
  • Structural Features: The presence of large substituents on both sides of its chromophore reduces its effectiveness in intercalation, which is a common mechanism for many antibiotics .
Chemical Reactions Analysis

Elloramycin undergoes various chemical reactions that can alter its structure and enhance its pharmacological properties. Key reactions include:

  • Methanolysis: This reaction involves treating elloramycin with sulfuric acid in methanol to yield elloramycinone and other derivatives .
  • Hydrolysis: Acidic conditions can lead to the hydrolysis of elloramycin, resulting in the formation of simpler sugar moieties and aglycone components .

Technical Details

The reactions are typically monitored using high-performance liquid chromatography (HPLC) to ensure purity and yield of the desired products. For instance, HPLC analysis has shown specific retention times for elloramycin and its derivatives, facilitating their identification during synthesis .

Mechanism of Action

Elloramycin exerts its antibacterial effects primarily through interference with bacterial DNA processes. It is believed to intercalate into DNA, disrupting replication and transcription processes, although its exact mechanism remains under investigation.

Process Data

Studies suggest that elloramycin's action may involve:

  • DNA Binding: The compound's chromophore allows it to bind effectively to DNA.
  • Inhibition of Topoisomerases: Similar compounds have been shown to inhibit topoisomerases, enzymes crucial for DNA unwinding during replication .
Physical and Chemical Properties Analysis

Elloramycin exhibits distinct physical and chemical properties that are critical for its function as an antibiotic.

Physical Properties

  • Appearance: Typically presented as a yellow or orange solid.
  • Solubility: Soluble in organic solvents such as methanol and chloroform but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and heat, requiring careful handling during storage.
  • Reactivity: Undergoes chemical modifications easily through reactions such as hydrolysis or methanolysis.

Relevant analyses indicate that elloramycin maintains stability under specific conditions but can degrade when exposed to extreme temperatures or prolonged light exposure.

Applications

Elloramycin has several scientific uses, particularly in microbiology and pharmacology. Its applications include:

  • Antibiotic Research: Investigated for potential therapeutic uses against various bacterial infections.
  • Biosynthetic Studies: Used as a model compound in studies exploring polyketide biosynthesis pathways.
  • Drug Development: Potential precursor for developing new antibiotics through structural modifications aimed at enhancing efficacy and reducing resistance .
Introduction to Elloramycin

Taxonomic Origin and Discovery in Streptomyces olivaceus

Elloramycin was first isolated in 1985 from the soil-dwelling actinobacterium Streptomyces olivaceus strain Tü2353, identified through systematic chemical screening of microbial metabolites [3] [10]. This strain, characterized by olive-green pigmentation and filamentous growth, belongs to the Streptomyces genus—renowned for producing structurally complex bioactive compounds. Initial fermentation studies yielded elloramycin as a dark yellow crystalline compound with the molecular formula C32H36O15 [3]. Structural elucidation revealed a tetracyclic polyketide aglycone (elloramycinone) glycosidically linked to a modified deoxysugar. S. olivaceus produces other bioactive metabolites like granaticin and tetroazolemycins, but elloramycin stands out due to its unique glycosylation pattern and antitumor properties [5] [10].

Table 1: Key Characteristics of Streptomyces olivaceus Tü2353

AttributeDetail
Taxonomic ClassificationActinobacteria; Streptomycetales; Streptomycetaceae
HabitatGlobal soil ecosystems
Notable MetabolitesElloramycin, granaticin, tetroazolemycins A/B, vitamin B12
Discovery ContextIsolated via chemical screening of culture extracts (1985)

Classification Within the Anthracycline and Tetracenomycin Families

Elloramycin belongs to the anthracycline-tetracenomycin hybrid family, sharing a tetracyclic aromatic polyketide core with tetracenomycin C (TcmC) but differing in critical substitutions. Its aglycone, 8-demethyltetracenomycin C (8-DMTC), is structurally analogous to TcmC but lacks the C-8 methyl group [1] [9]. The defining distinction lies in its glycosylation: elloramycin carries 2,3,4-tri-O-methyl-α-L-rhamnose attached via a phenolic α-glycosidic bond at C-8, whereas TcmC lacks sugar modifications [7] [10]. This permethylated rhamnose moiety significantly enhances its biological activity compared to non-glycosylated analogs. Elloramycin’s biosynthesis diverges from typical anthracyclines (e.g., doxorubicin) by incorporating ten acetate units into its aglycone without amino-sugars, classifying it as a "minimalist" anthracycline with reduced cardiotoxicity risks [2] [9].

Table 2: Structural and Functional Comparison of Anthracycline-Type Antibiotics

CompoundAglycone StructureGlycosylationBiosynthetic Class
Elloramycin8-Demethyltetracenomycin C2,3,4-tri-O-methyl-α-L-rhamnoseType II Polyketide
Tetracenomycin CIdentical aglyconeNoneType II Polyketide
DoxorubicinDaunosamineε-RhodomycinoneType II Polyketide (modified)

Historical Significance in Antibiotic and Anticancer Research

Elloramycin’s discovery marked a pivotal advancement in understanding deoxysugar biosynthesis and modular polyketide assembly. Early studies noted its weak activity against Gram-positive bacteria but significant inhibition of L-1210 leukemia stem cells (IC50 ~0.1 µg/ml), positioning it as a lead for anticancer optimization [2] [3] [10]. The 1990 structure-activity relationship (SAR) studies demonstrated that 8-O-methylelloramycinone—a semi-synthetic analog—exhibited enhanced cytotoxicity, confirming the importance of C-8 substitutions for bioactivity [2]. Crucially, genetic analysis revealed elloramycin’s biosynthetic genes are split between the core elm cluster (governing aglycone synthesis) and a distant rha locus (encoding rhamnose biosynthesis), a rarity in actinomycete secondary metabolism [1] [6]. This bifurcated gene arrangement inspired combinatorial biosynthesis approaches, notably exploiting the sugar-flexible glycosyltransferase ElmGT to generate novel glycosylated derivatives [4] [8].

Table 3: Key Research Milestones in Elloramycin Investigation

YearDiscoverySignificance
1985Isolation from S. olivaceus Tü2353 [3] [10]First description of structure and antitumor activity
1990Synthesis of 8-O-methylelloramycinone [2]Demonstrated C-8 methylation enhances cytotoxicity
2001Identification of rhamnose biosynthetic genes (rhaA-D) [1]Revealed split gene cluster architecture
2008Heterologous expression with rha genes [1]Confirmed essential role of external glycosylation for bioactivity
2009Characterization of ElmGT glycosyltransferase [4]Enabled combinatorial biosynthesis of sugar-modified analogs

Properties

Product Name

Elloramycin

IUPAC Name

methyl (6aR,7S,10aR)-6a,7,12-trihydroxy-8,10a-dimethoxy-1-methyl-6,10,11-trioxo-3-[(2S,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-7H-tetracene-2-carboxylate

Molecular Formula

C32H36O15

Molecular Weight

660.6 g/mol

InChI

InChI=1S/C32H36O15/c1-12-19-14(10-16(20(12)29(38)44-7)47-30-25(43-6)24(42-5)23(41-4)13(2)46-30)9-15-21(22(19)34)28(37)32(45-8)18(33)11-17(40-3)27(36)31(32,39)26(15)35/h9-11,13,23-25,27,30,34,36,39H,1-8H3/t13-,23-,24+,25+,27+,30-,31+,32+/m0/s1

InChI Key

OYEXGNNKRQPUBW-FJYHMNRNSA-N

SMILES

CC1C(C(C(C(O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)C5(C(=O)C=C(C(C5(C4=O)O)O)OC)OC)OC)OC)OC

Synonyms

elloramycin
elloramycin B
elloramycin C
elloramycin D
elloramycin E
elloramycin F

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)C5(C(=O)C=C(C(C5(C4=O)O)O)OC)OC)OC)OC)OC

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)[C@@]5(C(=O)C=C([C@H]([C@@]5(C4=O)O)O)OC)OC)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.